8-Bromonaphthalene-1-carbonyl chloride

Description

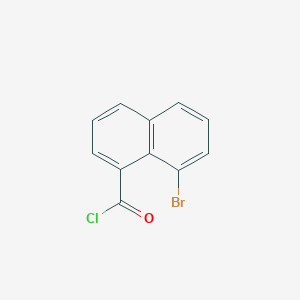

8-Bromonaphthalene-1-carbonyl chloride (CAS: N/A) is a halogenated aromatic acyl chloride derivative characterized by a naphthalene backbone substituted with a bromine atom at the 8-position and a reactive carbonyl chloride group at the 1-position. This compound is primarily employed as a key intermediate in organic synthesis, facilitating the preparation of amides, esters, and other functionalized naphthalene derivatives. Its reactivity stems from the electrophilic carbonyl chloride moiety, which participates in nucleophilic substitution or coupling reactions. Handling requires stringent safety protocols, including chemical-resistant gloves, protective clothing, and adequate ventilation to mitigate exposure risks .

Properties

IUPAC Name |

8-bromonaphthalene-1-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrClO/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFDYRZUJXKXXRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)Cl)C(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Bromonaphthalene-1-carbonyl chloride can be synthesized through various methods. One common approach involves the bromination of naphthalene followed by the introduction of the carbonyl chloride group. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The subsequent introduction of the carbonyl chloride group can be achieved using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under controlled conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, utilizing advanced reaction vessels and purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 8-Bromonaphthalene-1-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The carbonyl chloride group can be reduced to an aldehyde or alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: The compound can be oxidized to form naphthoquinones or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), catalysts (palladium, copper).

Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, tetrahydrofuran).

Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (acetone, dichloromethane).

Major Products:

Substitution: Substituted naphthalenes.

Reduction: Naphthaldehydes, naphthols.

Oxidation: Naphthoquinones.

Scientific Research Applications

8-Bromonaphthalene-1-carbonyl chloride has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and intermediates.

Biology: Employed in the synthesis of biologically active compounds and probes for studying biological pathways.

Medicine: Utilized in the development of pharmaceutical intermediates and potential drug candidates.

Industry: Applied in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 8-Bromonaphthalene-1-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, allowing it to form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The bromine atom can also participate in substitution reactions, further expanding its utility in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 8-bromonaphthalene-1-carbonyl chloride, a comparative analysis with structurally related compounds is provided below.

Structural and Reactivity Comparisons

8-Chloronaphthalene-1-carbonyl Chloride Substituent Effect: Replacing bromine with chlorine reduces molecular weight (242.06 g/mol) and polarizability. Applications: Less frequently used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to weaker C–Cl bond stability versus C–Br.

Naphthalene-1-carbonyl Chloride

- Electronic Effects : Absence of the 8-bromo substituent simplifies the electronic environment, increasing electron density at the carbonyl group. This may accelerate reactions with weak nucleophiles but reduce selectivity in directed ortho-metalation.

- Boiling Point : Lower (~220°C) than the brominated analog (~250°C) due to reduced molecular mass and van der Waals forces.

8-Bromonaphthalene-1-carboxylic Acid Reactivity: The carboxylic acid form lacks the electrophilic carbonyl chloride, making it less reactive toward nucleophiles. Conversion to the acyl chloride is often required for amide or ester synthesis. Solubility: Higher solubility in polar solvents (e.g., water, ethanol) due to hydrogen-bonding capacity, unlike the hydrophobic acyl chloride.

Data Table: Comparative Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Reactivity (Relative) | Key Applications |

|---|---|---|---|---|

| This compound | 287.53 | ~250 | High | Suzuki coupling, peptide synthesis |

| 8-Chloronaphthalene-1-carbonyl chloride | 242.06 | ~235 | Moderate | Intermediate for dyes |

| Naphthalene-1-carbonyl chloride | 180.61 | ~220 | High | Acylation reactions |

| 8-Bromonaphthalene-1-carboxylic acid | 255.07 | Decomposes | Low | Metal-organic frameworks (MOFs) |

Research Findings and Industrial Relevance

Recent studies highlight this compound’s utility in gold recovery processes, where chloride ions (e.g., from acyl chloride decomposition) may enhance leaching efficiency under controlled conditions . However, its primary niche remains in pharmaceutical intermediates, such as protease inhibitors, where the bromine atom improves binding affinity to hydrophobic enzyme pockets.

Biological Activity

8-Bromonaphthalene-1-carbonyl chloride is a halogenated aromatic compound that has garnered attention in various fields, particularly in medicinal chemistry and materials science. Its unique structural properties allow it to interact with biological systems, making it a candidate for therapeutic applications.

- Molecular Formula : C11H7BrClO

- Molecular Weight : 269.53 g/mol

- Structure : The compound features a naphthalene core substituted with a bromine atom and a carbonyl chloride group, which contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates that can interact with various biological targets. The carbonyl chloride group can undergo nucleophilic attack, leading to the formation of acyl derivatives that may inhibit or modulate enzyme activity.

Biological Activities

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against a range of pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and affecting membrane integrity.

Anticancer Potential

Studies have shown that this compound can induce apoptosis in cancer cells. The carbonyl moiety is believed to play a critical role in this process by forming covalent bonds with nucleophilic sites on proteins involved in cell cycle regulation.

Case Studies and Research Findings

-

Antimicrobial Efficacy :

- A study evaluated the efficacy of this compound against Gram-positive and Gram-negative bacteria. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating potent antimicrobial properties .

- Cytotoxicity in Cancer Cells :

- Mechanistic Insights :

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.